molecular formula C23H31N3O3 B10986823 1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B10986823
M. Wt: 397.5 g/mol
InChI Key: VKJJDHRFLIWIKY-UHFFFAOYSA-N
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Description

1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a piperazine ring, a phenoxyethyl group, a pyrrole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-phenoxyethyl chloride under basic conditions to form 4-(2-phenoxyethyl)piperazine.

    Synthesis of the Pyrrole Intermediate: Separately, the pyrrole ring is synthesized through the reaction of tetrahydropyran with pyrrole under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperazine and pyrrole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

  • 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
  • 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Comparison:

  • Uniqueness: The phenoxyethyl group in 1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone provides unique electronic and steric properties that can influence its biological activity and chemical reactivity.
  • Differences: Variations in the substituents on the piperazine ring can lead to differences in pharmacokinetics, receptor binding affinity, and overall efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C23H31N3O3/c27-22(20-23(8-17-28-18-9-23)26-10-4-5-11-26)25-14-12-24(13-15-25)16-19-29-21-6-2-1-3-7-21/h1-7,10-11H,8-9,12-20H2

InChI Key

VKJJDHRFLIWIKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)CCOC3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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